molecular formula C26H31N5OS B2559607 5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-47-0

5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2559607
CAS RN: 898367-47-0
M. Wt: 461.63
InChI Key: HZMYEQNBJYTCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H31N5OS and its molecular weight is 461.63. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound involves a series of steps, resulting in the formation of novel derivatives. Among these, 5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has demonstrated significant antimicrobial activity. In vitro studies revealed potent antibacterial and antifungal effects, comparable to existing standards . Researchers have explored its potential as an alternative to conventional antimicrobial agents.

Molecular Modeling and Docking Studies

To understand the mechanism of action, scientists performed docking simulations. The compound was docked against the crystal structure of oxidoreductase enzymes (PDB ID: 1XDQ and 3QLS). Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site stabilized the enzyme–inhibitor complex. The estimated docking scores correlated well with experimental inhibitory potency . These insights aid in drug design and optimization.

Coumarin-Based Drug Development

Coumarins and their derivatives are essential structural motifs found in natural products. Researchers have long explored their therapeutic potential. The inclusion of a piperazine moiety, as seen in our compound, often enhances bioactivity. Coumarin-based piperazine derivatives have shown promise as antibacterial, antimalarial, antipsychotic, and antifungal agents . This compound contributes to the expanding field of coumarin-based drug discovery.

Drug Delivery Systems

Given its unique structure, 5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could serve as a scaffold for drug delivery systems. By modifying its functional groups, researchers can tailor its properties for targeted drug release, improving therapeutic efficacy.

Mechanism of Action

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5OS/c1-3-19-10-12-21(13-11-19)23(24-25(32)31-26(33-24)27-22(4-2)28-31)30-16-14-29(15-17-30)18-20-8-6-5-7-9-20/h5-13,23,32H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYEQNBJYTCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.